molecular formula C15H18N2O3 B12264481 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2-oxazol-4-yl)methyl]amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2-oxazol-4-yl)methyl]amine

Cat. No.: B12264481
M. Wt: 274.31 g/mol
InChI Key: XOXDAKQPPZTPKH-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxin ring with an oxazole moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine include:

Uniqueness

The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine lies in its combined structure, which allows it to exhibit properties of both benzodioxane and oxazole derivatives. This dual functionality makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H18N2O3/c1-11-13(8-16-20-11)10-17(2)9-12-3-4-14-15(7-12)19-6-5-18-14/h3-4,7-8H,5-6,9-10H2,1-2H3

InChI Key

XOXDAKQPPZTPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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